molecular formula C13H12O2 B8707780 1-(5-Methyl-4-phenylfuran-2-YL)ethanone CAS No. 147031-04-7

1-(5-Methyl-4-phenylfuran-2-YL)ethanone

Cat. No. B8707780
CAS RN: 147031-04-7
M. Wt: 200.23 g/mol
InChI Key: UMXUMEUOAVLFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-4-phenylfuran-2-YL)ethanone is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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properties

CAS RN

147031-04-7

Product Name

1-(5-Methyl-4-phenylfuran-2-YL)ethanone

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(5-methyl-4-phenylfuran-2-yl)ethanone

InChI

InChI=1S/C13H12O2/c1-9(14)13-8-12(10(2)15-13)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

UMXUMEUOAVLFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Phenylfuran (4.2 g) was dissolved in 100 ml of absolute tetrahydrofuran under argon and treated portionwise with 5.2 g of N-bromosuccinimide while stirring. After stirring at room temperature for 2 hours the solution was treated with a further 0.2 g of N-bromosuccinimide and stirred for a further 1 hour. Subsequently, the solution was concentrated to about 20 ml, treated with 100 ml of pentane and the separated succinimide was filtered off. The filtrate was washed twice with 100 ml of 1% sodium hydrogen carbonate solution each time and subsequently dried with Na2SO4 with the addition of a small amount of calcium carbonate and hydroquinone. The mixture was filtered, concentrated to 10 ml and made up to 100 ml with absolute tetrahydrofuran. This solution, without further purification, was cooled to -78° C. under argon, treated with 8.7 ml of N,N,N',N'-tetramethylethylenediamine and 37 ml of a 1.6N solution of n-butyllithium in hexane while stirring and stirred at -78° C. for 1 hour. Then, 3.1 ml of methyliodide were added dropwise between -50° C. and -30° C. and the solution was stirred at -20° C. for 30 minutes. Working-up was by the addition of 100 ml of saturated ammonium chloride solution and 40 ml of water. The mixture was extracted three times with 100 ml of ethyl acetate each time, the organic phases were combined, dried with MgSO4, filtered and concentrated. The residue, 4.6 g of brown oil, was chromatographed on 100 g of aluminium oxide (neutral, III) with hexane as the eluent. 4.0 g of yellowish oil were isolated and were dissolved in 80 ml of dry acetonitrile under argon and stirred at room temperature for 4 hours with 7.9 g of the mixed anhydride from acetic acid and p-toluenesulphonic acid. Subsequently, the mixture was stirred for 30 minutes with 150 ml of saturated sodium hydrogen carbonate solution and 150 ml of diethyl ether. The phases were separated and the aqueous phase was extracted twice with a further 100 ml of diethyl ether. The organic phases were combined, washed twice with 50 ml of water each time, dried over MgSO4 and freed from solvent. The residue, 4.2 of brown oil, was chromatographed on 200 g of silica gel with diethyl ether/hexane (1:5) as the eluent. 1.9 g (18%) of 2-acetyl-5-methyl-4-phenylfuran were obtained. MS: (m/e)=200 (M+).
[Compound]
Name
anhydride
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

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